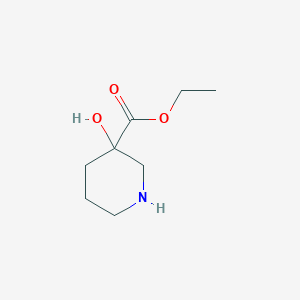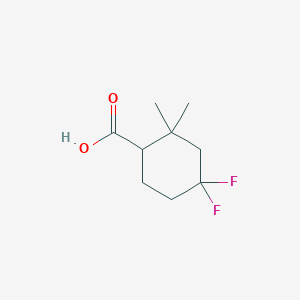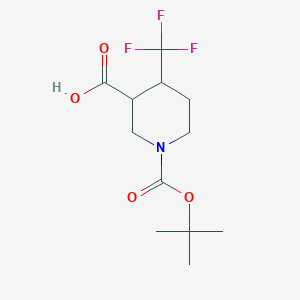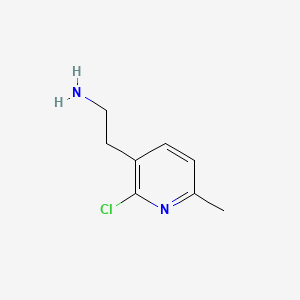![molecular formula C6H11N5 B13515029 ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: is a complex organic compound characterized by its unique structure, which includes both alkyne and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, which is then subjected to nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary or secondary amines.
Applications De Recherche Scientifique
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, while the amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: can be compared with other compounds that have similar functional groups:
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains alkyne and amino groups but differs in its overall structure and reactivity.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in having an alkyne group, but the presence of a bromomethyl group introduces different reactivity patterns.
The uniqueness of This compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H11N5 |
|---|---|
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
3-(diaminomethylidene)-1-methyl-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C6H11N5/c1-3-4-11(2)6(9)10-5(7)8/h1H,4H2,2H3,(H5,7,8,9,10) |
Clé InChI |
ISVAEEQSIJYRPR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C(=N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)

![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)

